molecular formula C9H20ClNO2 B13623871 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride

Cat. No.: B13623871
M. Wt: 209.71 g/mol
InChI Key: RUTPDTIBHCPXFF-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is a tertiary amine hydrochloride derivative featuring a methoxy group and a tetrahydropyran (oxane) ring attached to the second carbon of a propane backbone. Its molecular formula is C₉H₁₈ClNO₂ (molecular weight ≈ 231.72 g/mol, inferred from analogous compounds in ).

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

2-methoxy-2-(oxan-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-9(7-10,11-2)8-3-5-12-6-4-8;/h8H,3-7,10H2,1-2H3;1H

InChI Key

RUTPDTIBHCPXFF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1CCOCC1)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methoxypropan-1-amine with oxan-4-yl chloride in the presence of a suitable base to form the desired product. The reaction conditions often involve maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Oxan-4-yl)propan-1-amine Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 193.72 g/mol (CAS 1352443-15-2) .
  • Key Differences: The oxan-4-yl group is attached to the third carbon of the propane chain instead of the second.
  • Applications : Available industrially at 99% purity, suggesting use in high-throughput synthesis .

[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO
  • Molecular Weight : 193.72 g/mol (CAS 1864015-26-8) .
  • Key Differences :
    • Features a methanamine group directly bonded to the oxane ring, shortening the carbon chain.
    • Contains a branched isopropyl group on the oxane ring, increasing hydrophobicity.

(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine Hydrochloride

  • Molecular Formula: C₁₄H₁₈ClNO
  • Key Differences :
    • Substitutes the oxane ring with a bulky 6-methoxynaphthalene group, creating significant steric hindrance.
    • The aromatic system introduces π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets.
  • Synthesis : Prepared via catalytic reduction using HBPin and a potassium complex, yielding 79% isolated product .

3-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 231.72 g/mol (CAS 1094411-82-1) .
  • Key Differences :
    • Replaces the oxane ring with a 3,5-dimethoxyphenyl group, increasing aromaticity and electron-donating effects.
    • Enhanced UV absorbance due to the conjugated aromatic system.
  • Applications: Likely used in drug discovery for serotonin receptor modulation, given structural similarities to known arylalkylamine pharmacophores .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (Water) Notable Features
Target Compound C₉H₁₈ClNO₂ 231.72 2-methoxy, 2-oxan-4-yl ~1.8 Moderate Balanced polarity, rigid oxane ring
3-(Oxan-4-yl)propan-1-amine HCl C₈H₁₆ClNO 193.72 3-oxan-4-yl ~1.2 High Shorter chain, higher aqueous solubility
[2-(Propan-2-yl)oxan-4-yl]methanamine HCl C₉H₁₈ClNO 193.72 Methanamine, isopropyl-oxane ~2.1 Low High lipophilicity, compact structure
(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine HCl C₁₄H₁₈ClNO 251.75 6-methoxynaphthalene ~3.0 Very Low Steric bulk, UV activity
3-(3,5-Dimethoxyphenyl)propan-1-amine HCl C₁₁H₁₆ClNO₂ 231.72 3,5-dimethoxyphenyl ~2.5 Low Aromatic π-system, electron-rich

*logP values estimated using analogous structures and substituent contributions.

Research Findings and Implications

  • Polarity and Solubility : The target compound’s methoxy group improves water solubility compared to purely hydrocarbon analogs like [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride .
  • Steric Effects : Bulky substituents (e.g., naphthalene in ) reduce solubility but may improve metabolic stability by shielding reactive amine groups .
  • Synthetic Accessibility : Compounds like 3-(oxan-4-yl)propan-1-amine hydrochloride are produced at industrial scale (99% purity), indicating robust synthetic routes , whereas the target compound’s synthesis may require specialized methoxy-introduction strategies.

Biological Activity

2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride can be represented as C7H15NO2HClC_7H_{15}NO_2\cdot HCl. Its unique structure includes an oxane (tetrahydrofuran) ring, which contributes to its chemical stability and interaction potential with biological targets.

PropertyValue
Molecular Weight165.66 g/mol
SolubilitySoluble in water
Melting PointNot specified
Chemical ClassAmine derivative

The biological activity of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes, impacting pathways involved in neurotransmission and cellular signaling.
  • Receptor Binding : Affinity for specific receptors may lead to modulation of physiological responses.

Pharmacological Studies

Recent pharmacological investigations have focused on the compound's effects on various biological systems:

  • Neuropharmacology : Studies indicate that 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • Anticancer Activity : Research has explored its potential as an anticancer agent, with findings suggesting that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride resulted in significant alterations in behavior associated with anxiety and depression. The compound was found to enhance serotonin levels in the synaptic cleft, suggesting a potential role as an antidepressant.

Case Study 2: Anticancer Properties

In vitro experiments showed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis, with further research needed to elucidate specific pathways involved.

Synthesis and Chemical Reactions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride involves multi-step organic reactions. Key steps include:

  • Formation of the Oxane Ring : Utilizing tetrahydrofuran derivatives.
  • Amine Functionalization : Introducing amine groups through reductive amination techniques.
  • Hydrochloride Salt Formation : Neutralizing the amine with hydrochloric acid to form the hydrochloride salt.

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